molecular formula C14H10N2O2S B12904702 1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione

1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione

Cat. No.: B12904702
M. Wt: 270.31 g/mol
InChI Key: VYMOXHRGVXEVOZ-XFXZXTDPSA-N
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Description

1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione is a heterocyclic compound that features a pyrazolidine-3,5-dione core with a phenyl group and a thiophen-2-ylmethylene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione typically involves the condensation of a pyrazolidine-3,5-dione derivative with a thiophen-2-ylmethylene precursor. One common method is the reaction of 1-phenylpyrazolidine-3,5-dione with thiophen-2-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione is unique due to the combination of its pyrazolidine-3,5-dione core and the thiophen-2-ylmethylene substituent. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

(4Z)-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione

InChI

InChI=1S/C14H10N2O2S/c17-13-12(9-11-7-4-8-19-11)14(18)16(15-13)10-5-2-1-3-6-10/h1-9H,(H,15,17)/b12-9-

InChI Key

VYMOXHRGVXEVOZ-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2

Origin of Product

United States

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